molecular formula C22H28FN3O B2745947 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide CAS No. 1210643-92-7

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide

Cat. No. B2745947
CAS RN: 1210643-92-7
M. Wt: 369.484
InChI Key: YMPCCAFBQLDWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains fluorophenyl groups, which are often used in medicinal chemistry due to their ability to mimic hydrogen bonding and improve metabolic stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms or the functional groups attached to the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the piperazine ring, the fluorophenyl groups, and the butanamide group .

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmitter Study

PET Imaging of Serotonin Receptors : Research has been conducted on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, a new 5-HT1A antagonist used for studying the serotonergic neurotransmission with positron emission tomography (PET). This research includes the chemistry, radiochemistry, and PET studies in animals and humans, providing insights into serotonin receptor distribution and function (Plenevaux et al., 2000).

Synthesis for Neurological Studies : The synthesis and evaluation of flunarizine, a calcium channel blocker with vasodilating effects and antihistamine activity, have been researched. Flunarizine's production involves condensation processes that are relevant to understanding the chemical properties and applications of related compounds (Shakhmaev et al., 2016).

Advanced Imaging Techniques

Comparison of PET Radioligands : A study compared 18F-Mefway with 18F-FCWAY for the quantification of 5-HT1A receptors in human subjects, highlighting the differences in uptake and the potential of these radioligands for imaging serotonin receptors in various neurological conditions (Choi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are found in a variety of pharmaceutical drugs and can have diverse mechanisms of action .

Future Directions

Future research could involve further exploration of the biological activity of this compound and its potential uses in medicine. Piperazine derivatives are a rich area of study in medicinal chemistry, and there may be many unexplored possibilities for this compound .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c1-2-21(18-6-4-3-5-7-18)22(27)24-12-13-25-14-16-26(17-15-25)20-10-8-19(23)9-11-20/h3-11,21H,2,12-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPCCAFBQLDWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide

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